molecular formula C21H19ClN4O B2772272 1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol CAS No. 477226-77-0

1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol

Cat. No.: B2772272
CAS No.: 477226-77-0
M. Wt: 378.86
InChI Key: IZPSLLVYTVDJFL-UHFFFAOYSA-N
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Description

The compound “1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is a derivative of pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The aliphatic –CH2 between the triazole ring and the amide bond is shown singlet at δ 5.364–5.594 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of condensation, cyclization, elimination, methylation, and further condensation reactions .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has highlighted the compound's efficacy in antimicrobial and antifungal contexts. For example, derivatives have shown moderate to excellent activity against a range of Gram-positive, Gram-negative bacteria, and fungi, underlining their potential as templates for developing new antimicrobial and antifungal agents (Maddila et al., 2016; Hafez et al., 2016).

Anticancer Properties

Several studies have synthesized and evaluated the compound and its derivatives for anticancer properties, showing promising results against various cancer cell lines. This includes the development of derivatives with high GI50 values against cancer cell lines such as MCF-7, K562, HeLa, and PC-3, indicating potential in cancer treatment (Tiwari et al., 2016).

Anti-inflammatory and Antinociceptive Effects

The compound's derivatives have been explored for their anti-inflammatory and antinociceptive activities, demonstrating significant effects in models of inflammation and pain, suggesting a therapeutic potential in managing pain and inflammation (Selvam et al., 2012).

Enzyme Inhibition and Molecular Docking Studies

Research into enzyme inhibition and molecular docking has provided insights into the compound's mechanism of action at the molecular level. Some derivatives have been identified as potent inhibitors of enzymes such as thymidylate synthase, offering pathways for the development of novel inhibitors for therapeutic applications (Gangjee et al., 1996). Additionally, docking studies have facilitated the understanding of how these compounds interact with their target enzymes, guiding the design of more effective drugs (Bommeraa et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with PKB leads to changes in the kinase’s activity, affecting its role in cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB, the target of the compound, is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound’s action results in significant molecular and cellular effects, particularly in the context of cancer treatment .

Properties

IUPAC Name

1-[[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-14(27)11-23-20-19-18(15-5-3-2-4-6-15)12-26(21(19)25-13-24-20)17-9-7-16(22)8-10-17/h2-10,12-14,27H,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPSLLVYTVDJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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